Cas no 1522697-36-4 (3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one)

3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one 化学的及び物理的性質
名前と識別子
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- Cyclobutanone, 3-(1-methyl-1H-pyrazol-4-yl)-
- 3-(1-Methyl-1h-pyrazol-4-yl)cyclobutan-1-one
- 3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one
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- インチ: 1S/C8H10N2O/c1-10-5-7(4-9-10)6-2-8(11)3-6/h4-6H,2-3H2,1H3
- InChIKey: MKYDGBZUBOMOGW-UHFFFAOYSA-N
- ほほえんだ: C1(=O)CC(C2=CN(C)N=C2)C1
じっけんとくせい
- 密度みつど: 1.29±0.1 g/cm3(Predicted)
- ふってん: 299.4±33.0 °C(Predicted)
- 酸性度係数(pKa): 2.08±0.10(Predicted)
3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1913-0507-0.5g |
3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one |
1522697-36-4 | 95%+ | 0.5g |
$997.0 | 2023-09-06 | |
Life Chemicals | F1913-0507-0.25g |
3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one |
1522697-36-4 | 95%+ | 0.25g |
$947.0 | 2023-09-06 | |
Life Chemicals | F1913-0507-5g |
3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one |
1522697-36-4 | 95%+ | 5g |
$3429.0 | 2023-09-06 | |
Life Chemicals | F1913-0507-2.5g |
3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one |
1522697-36-4 | 95%+ | 2.5g |
$2284.0 | 2023-09-06 | |
Life Chemicals | F1913-0507-10g |
3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one |
1522697-36-4 | 95%+ | 10g |
$4787.0 | 2023-09-06 | |
TRC | M210186-100mg |
3-(1-Methyl-1h-pyrazol-4-yl)cyclobutan-1-one |
1522697-36-4 | 100mg |
$ 275.00 | 2022-06-04 | ||
TRC | M210186-500mg |
3-(1-Methyl-1h-pyrazol-4-yl)cyclobutan-1-one |
1522697-36-4 | 500mg |
$ 1045.00 | 2022-06-04 | ||
Life Chemicals | F1913-0507-1g |
3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one |
1522697-36-4 | 95%+ | 1g |
$1050.0 | 2023-09-06 | |
TRC | M210186-1g |
3-(1-Methyl-1h-pyrazol-4-yl)cyclobutan-1-one |
1522697-36-4 | 1g |
$ 1610.00 | 2022-06-04 |
3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one 関連文献
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-oneに関する追加情報
3-(1-Methyl-1H-Pyrazol-4-Yl)Cyclobutan-1-One: A Comprehensive Overview
The compound 3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one, with the CAS number 1522697-36-4, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a cyclobutanone ring with a substituted pyrazole moiety. The integration of these two functional groups imparts the molecule with intriguing chemical properties and potential applications in drug discovery and materials science.
The molecular structure of 3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one is characterized by a cyclobutanone ring, which is a four-membered cyclic ketone. This ring is fused with a pyrazole group, a five-membered aromatic heterocycle containing two nitrogen atoms. The pyrazole moiety is further substituted with a methyl group at the 1-position, adding to the molecule's complexity and reactivity. This combination of structural features makes the compound an interesting subject for both theoretical and experimental studies.
Recent research has highlighted the potential of 3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one in various applications. For instance, studies have shown that this compound exhibits promising activity in certain biological assays, suggesting its potential as a lead compound in drug development. Additionally, its unique electronic properties make it a candidate for use in advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
In terms of synthesis, the preparation of 3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one involves a multi-step process that typically begins with the formation of the pyrazole ring. This is followed by functionalization to introduce the methyl group and subsequent cyclization to form the cyclobutanone moiety. The synthesis requires precise control over reaction conditions to ensure high yields and purity of the final product.
The chemical properties of 3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one are influenced by both its cyclobutanone and pyrazole components. The cyclobutanone ring contributes to the molecule's reactivity due to its strained structure, while the pyrazole group introduces aromaticity and potential sites for further functionalization. These properties make the compound versatile in both organic synthesis and materials science.
From an environmental standpoint, understanding the behavior of 3-(1-methyl-1H-pyrazol-4-y...
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